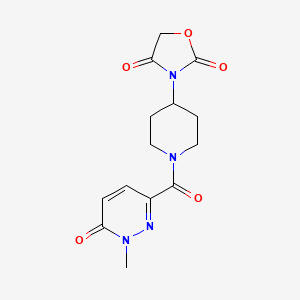

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazine ring, a piperidine ring, and an oxazolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which is then coupled with a piperidine derivative under specific reaction conditions to form the intermediate. This intermediate is subsequently reacted with an oxazolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Shares the pyridazine ring structure but lacks the piperidine and oxazolidine rings.

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate: Another related compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione represents a novel class of oxazolidine derivatives with promising biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and an oxazolidine moiety. The presence of the 1-methyl-6-oxo-1,6-dihydropyridazine group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | Not available |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines through the induction of apoptosis and necrosis .

- Antioxidant Activity : The presence of the dihydropyridazine moiety may confer antioxidant properties, which can protect cells from oxidative stress .

Anticancer Properties

Research indicates that oxazolidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target have demonstrated potent cytotoxicity against various tumor cell lines, including human Molt 4/C8 and CEM T-lymphocytes. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds show they can block AP-1-mediated luciferase activity, indicating a role in reducing inflammatory cytokine production . This could make the compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into similar Mannich bases indicate potential antibacterial and antifungal activities. These compounds have been shown to inhibit bacterial growth significantly, suggesting that our target compound may also possess similar properties .

Study on Cytotoxicity

A study examining the cytotoxic effects of related piperidine derivatives found that specific structural modifications enhanced their potency against cancer cells. The results indicated that compounds with similar functional groups exhibited greater toxicity towards non-adherent cells compared to adherent neoplasms .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of oxazolidine derivatives demonstrated that these compounds could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This supports the hypothesis that our target compound may have therapeutic applications in inflammatory diseases.

Properties

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-16-11(19)3-2-10(15-16)13(21)17-6-4-9(5-7-17)18-12(20)8-23-14(18)22/h2-3,9H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWYLYOJVAMNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.